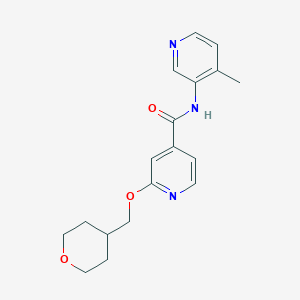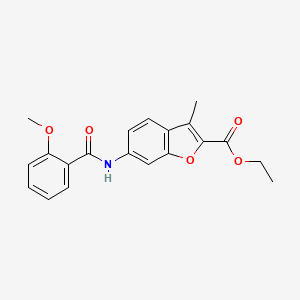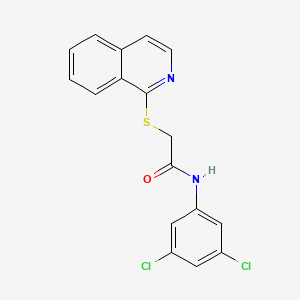
N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide, commonly known as DIDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIDS is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
DIDS exerts its effects by inhibiting the activity of various ion transporters and channels. DIDS has been shown to inhibit the activity of chloride channels, Na+/H+ exchanger, and multidrug resistance protein, among others. DIDS binds to these proteins and prevents their normal function, leading to changes in cellular activity.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. In neuroscience, DIDS has been shown to increase the excitability of neurons by inhibiting the activity of chloride channels. In cardiology, DIDS has been shown to increase the intracellular pH of cardiac cells by inhibiting the activity of the Na+/H+ exchanger. In oncology, DIDS has been shown to increase the sensitivity of cancer cells to chemotherapy by inhibiting the activity of the multidrug resistance protein.
Vorteile Und Einschränkungen Für Laborexperimente
DIDS has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other compounds used in research. DIDS is also stable and has a long shelf life. However, DIDS has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its broad range of biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on DIDS. One area of interest is the development of more selective inhibitors of specific ion transporters and channels. Another area of interest is the development of new therapeutic applications for DIDS, particularly in the fields of neuroscience, cardiology, and oncology. Finally, further research is needed to elucidate the mechanisms of action of DIDS and its effects on cellular activity.
Synthesemethoden
The synthesis of DIDS involves the reaction of 3,5-dichloroaniline with isoquinoline-1-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with chloroacetyl chloride to yield DIDS.
Wissenschaftliche Forschungsanwendungen
DIDS has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cardiology, and oncology. In neuroscience, DIDS has been shown to inhibit the activity of chloride channels, which are involved in the regulation of neuronal excitability. In cardiology, DIDS has been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in the regulation of intracellular pH. In oncology, DIDS has been shown to inhibit the activity of the multidrug resistance protein, which is involved in the resistance of cancer cells to chemotherapy.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-2-isoquinolin-1-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-12-7-13(19)9-14(8-12)21-16(22)10-23-17-15-4-2-1-3-11(15)5-6-20-17/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVHTDFLTCLZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

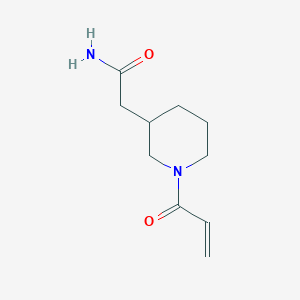
![4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B2786231.png)
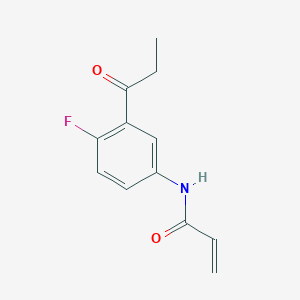
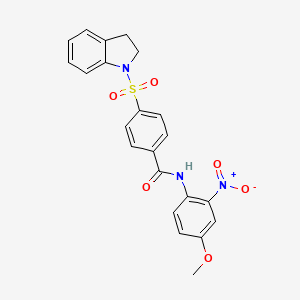
![5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B2786238.png)
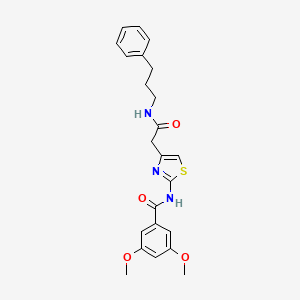
![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)

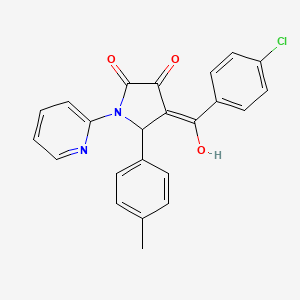

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2786245.png)

